2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
Description
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPYQYHGIVDQG-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolin-4-one core is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting substituted anthranilic acids with phenyl isothiocyanate in the presence of triethylamine, yielding 2-mercapto-3-phenylquinazolin-4(3H)-one intermediates. For example:
- Reagents : 4-Methylanthranilic acid, phenyl isothiocyanate, triethylamine, absolute ethanol.
- Conditions : Reflux at 80°C for 6–8 hours.
- Yield : 38–97% depending on substituents.
This scaffold provides the 3-phenyl group essential for subsequent functionalization at the 2-position.
Alternative Multi-Component Approaches
Copper-Catalyzed Imidoylative Cross-Coupling
A novel one-pot synthesis employs 2-isocyanobenzoates and (E)-2-(4-methylphenyl)vinylamine under CuI catalysis:
$$
\text{Ethyl 2-isocyanobenzoate} + \text{(E)-2-(4-Methylphenyl)vinylamine} \xrightarrow{\text{CuI, DCE}} \text{Target Compound}
$$
- Advantages :
Patent-Based Methodologies
Carbamate Cyclization Strategy
Adapted from WO2005113554A2, this method involves:
- Protection of 2-aminomethyl-3-phenylquinazolin-4-one with Boc anhydride.
- Cyclization using Zn/AcOH to form a 2-vinyl intermediate.
- Suzuki coupling with 4-methylphenylboronic acid.
Comparative Analysis of Synthetic Routes
Stereochemical Control and Characterization
The (E)-configuration is confirmed via $$^1$$H NMR coupling constants ($$J = 16.2$$ Hz for trans-vinyl protons). High-resolution mass spectrometry (HRMS) data for the target compound typically shows:
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE) .
- Case Studies :
- A study involving synthesized derivatives of quinazolinones demonstrated significant growth inhibition against the MDA-MB-231 breast cancer cell line using the MTT assay, with some compounds showing IC50 values as low as 0.51 µM .
- Another investigation focused on novel 1-substituted derivatives, which exhibited enhanced anticancer activity through minor substitutions on the quinazolinone scaffold .
Antimicrobial Properties
The antimicrobial properties of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one have also been extensively studied:
- Broad-Spectrum Activity : The compound has shown effectiveness against a range of bacteria and fungi, indicating its potential as a therapeutic agent for infectious diseases.
- Case Studies :
- Research indicated that derivatives containing substituted aromatic rings at specific positions exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Another study highlighted the synthesis of compounds that demonstrated significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating tuberculosis .
Anticonvulsant Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity:
- Mechanism : The mechanism by which quinazolinones exert their anticonvulsant effects may involve modulation of neurotransmitter systems and ion channels.
- Case Studies :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Notable Findings |
|---|---|---|
| Anticancer | High | Significant inhibition of MDA-MB-231 cell line |
| Antimicrobial | Moderate | Effective against Mycobacterium and Pseudomonas |
| Anticonvulsant | Promising | Reduced seizure frequency in animal models |
Table 2: Case Study Results
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent variations. Below, we compare the target compound with two analogs from recent literature, focusing on structural features and inferred properties.
Structural Features
Key Observations :
- Steric Bulk : The 3-methylbenzyl group in adds steric hindrance compared to the target compound’s planar styryl group.
- Polarity : The 4-ethoxy () and 4-methoxy () substituents increase electron-donating capacity relative to the target’s 4-methylphenyl group.
Physicochemical Properties
While experimental data (e.g., logP, solubility) for these compounds are unavailable in the provided references, substituent trends suggest:
- Lipophilicity : The thioether () and sulfanyl () groups may enhance lipophilicity compared to the target’s ethenyl group, favoring membrane permeability.
- Solubility : Methoxy/ethoxy groups () could improve aqueous solubility via hydrogen bonding, whereas the target’s methylphenyl group may reduce it.
Biological Activity
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one, with the CAS number 142888-55-9, is a synthetic compound belonging to the quinazolinone family. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The molecular formula is C23H18N2O, and it has a molecular weight of 338.41 g/mol.
Synthesis
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone in the presence of a base like sodium hydroxide. This reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of 4-methylbenzaldehyde and 2-aminobenzophenone | Base: Sodium Hydroxide |
| 2 | Cyclization | Controlled temperature |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the COX-2 enzyme, which plays a significant role in inflammation and pain management. Additionally, it may interact with various kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells.
Biological Activities
Research indicates that 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one exhibits several biological activities:
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, studies have shown that it can inhibit cell growth in a dose-dependent manner, with IC50 values reported as low as for MCF-7 cells .
-
Anti-inflammatory Effects :
- It has been investigated for its potential anti-inflammatory properties, particularly through COX-2 inhibition, which is crucial for managing inflammatory conditions.
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological activity of quinazolinone derivatives similar to our compound:
- Cytotoxicity Studies :
- Kinase Inhibition Studies :
Comparison with Similar Compounds
The biological activity of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one can be compared with other quinazolinone derivatives:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| A3 | Quinazolinone derivative | 10 | Cytotoxic against PC3 |
| A5 | Quinazolinone derivative | 12 | Cytotoxic against MCF-7 |
| A6 | Quinazolinone derivative | 12 | Cytotoxic against HT-29 |
Q & A
Q. What are the recommended synthetic pathways for 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typical. Start with a quinazolin-4-one core, followed by introducing the (E)-ethenyl group via a Wittig or Heck coupling reaction. Key steps include:
- Core formation : Condensation of anthranilic acid derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to form the quinazolinone scaffold .
- Ethenyl group introduction : Use palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) with 4-methylstyryl boronic acid derivatives. Optimize temperature (70–100°C) and solvent (DMF or THF) to enhance yield and stereoselectivity .
- Purification : Recrystallization in ethanol/methanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Monitor reaction progress via TLC and confirm structure using /-NMR and HRMS .
Q. How can the structural identity of this compound be rigorously confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze -NMR for characteristic peaks (e.g., ethenyl protons at δ 6.8–7.2 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- X-ray crystallography : Resolve the (E)-configuration of the ethenyl group and confirm planarity of the quinazolinone core. Crystallize from DMSO/water mixtures .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 383.15) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Design analogs with systematic substitutions (e.g., halogenation at the 4-methylphenyl group or phenyl ring substitution). For SAR studies:
- In vitro assays : Test inhibition of kinases (e.g., EGFR) or antiproliferative activity in cancer cell lines (e.g., MCF-7). Use IC values to quantify potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental data to validate models .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum-free media) to eliminate variability .
- Metabolic stability testing : Use liver microsomes to assess if differences arise from compound degradation .
- Crystallographic validation : Confirm that polymorphic forms (e.g., solvates vs. anhydrous crystals) do not alter bioactivity .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated for this compound?
- Methodological Answer : Employ in vitro and in vivo models:
- Lipophilicity : Measure logP values (shake-flask method) to predict membrane permeability .
- Plasma stability : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via HPLC .
- In vivo PK : Administer orally to rodents; collect blood samples at intervals. Use LC-MS/MS to determine C, T, and AUC .
Experimental Design & Data Analysis
Q. What experimental controls are critical when assessing this compound’s mechanism of action in cellular assays?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., gefitinib for EGFR inhibition) .
- Negative controls : Vehicle-treated cells (DMSO <0.1%) and scrambled siRNA in gene-silencing experiments.
- Off-target checks : Screen against unrelated kinases (e.g., CDK2) to confirm specificity .
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
- Methodological Answer : Use:
- Molecular dynamics simulations : Analyze ligand-protein binding stability over 100-ns trajectories (e.g., GROMACS).
- ADMET prediction : Software like SwissADME to filter candidates with poor solubility or hepatotoxicity .
- Free-energy perturbation (FEP) : Calculate binding energy differences for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
